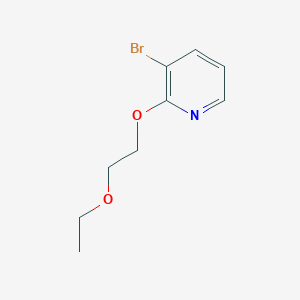
3-Bromo-2-(2-ethoxyethoxy)pyridine
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for 3-Bromo-2-(2-ethoxyethoxy)pyridine is 1S/C9H12BrNO2/c1-2-12-6-7-13-9-8 (10)4-3-5-11-9/h3-5H,2,6-7H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
3-Bromo-2-(2-ethoxyethoxy)pyridine has a molecular weight of 246.1 . It is a liquid at room temperature .Applications De Recherche Scientifique
Here is a comprehensive analysis of the scientific research applications of 3-Bromo-2-(2-ethoxyethoxy)pyridine, focusing on unique applications:
Molecular Structure Analysis
3-Bromo-2-(2-ethoxyethoxy)pyridine: is used in theoretical investigations of molecular structures. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are applied to optimize the molecular structures of related compounds, and Molecular Electrostatic Potential (MEP) is computed using advanced levels of theory .
Synthesis of Pharmaceutical Compounds
This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds, including antiviral agents, anti-inflammatory drugs, and anticancer agents. It has been used as a key starting material in the synthesis of drugs like entecavir for treating hepatitis B virus infection .
Cross-Coupling Reactions
It acts as a building block in the formation of C−N bonds through various cross-coupling reactions, such as Negishi cross-coupling with aryl halides catalyzed by palladium .
Synthesis of Biologically Active Molecules
The compound is studied for its potential to generate biologically active pyran and pyridine derivatives through multicomponent reactions with aromatic aldehydes and malononitrile .
Oxyfunctionalization Using Whole Cells
Researchers have explored the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1, indicating its role in biocatalysis .
Ligands in Transition-Metal Catalysis
Derivatives of bipyridines, which include compounds like 3-Bromo-2-(2-ethoxyethoxy)pyridine , are extensively used as ligands in transition-metal catalysis .
Photosensitizers and Viologens
These compounds are also fundamental components in photosensitizers and viologens, which have applications ranging from solar energy conversion to electrochromic devices .
Supramolecular Structures
Due to their structural properties, such compounds are utilized in the construction of supramolecular structures that have diverse applications in materials science and nanotechnology .
Safety and Hazards
Propriétés
IUPAC Name |
3-bromo-2-(2-ethoxyethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-2-12-6-7-13-9-8(10)4-3-5-11-9/h3-5H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZOXIXMUOMIHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=C(C=CC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(2-ethoxyethoxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



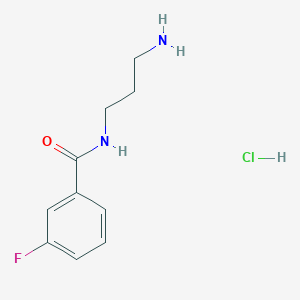

![1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine dihydrochloride](/img/structure/B1523392.png)
![4-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]phenol](/img/structure/B1523393.png)

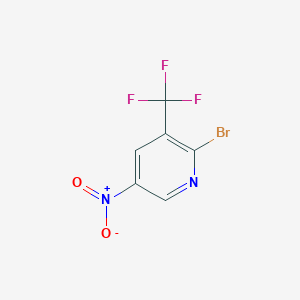
![Ethyl 6-cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B1523403.png)

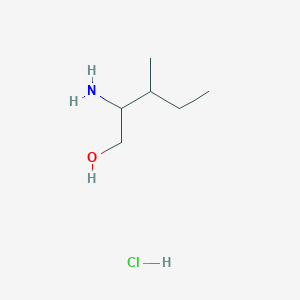

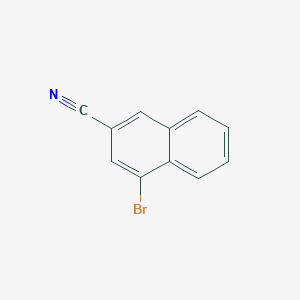
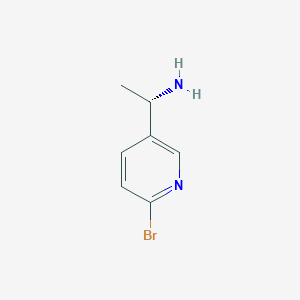
![tert-Butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1523411.png)
![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1523413.png)